3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(3-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-3-2-4-17(13-14)23-12-11-22-18(19(23)24)21-10-9-15-5-7-16(20)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKDNPMWBSCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl ethylamine with 3-methylphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The intermediate product is then cyclized to form the pyrazinone ring, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs identified in the evidence:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the main compound likely increases lipophilicity compared to the 4-ethoxyphenyl group in the analog from , which may enhance aqueous solubility due to the polar ethoxy moiety .
Molecular Weight Trends :
- The main compound (~342.45 g/mol) is heavier than the simpler analog in (249.69 g/mol), reflecting its larger aromatic substituents. This difference could influence pharmacokinetic properties such as membrane permeability .
Structural Diversity :
Biological Activity
The compound 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22ClN3O
- Molecular Weight : 343.85 g/mol
The compound features a dihydropyrazinone core substituted with a 4-chlorophenyl ethyl amino group and a 3-methylphenyl moiety, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyrazinone ring followed by appropriate substitutions. Although specific synthetic routes are not detailed in the search results, methodologies involving amine coupling and cyclization are common in similar compounds.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of dihydropyrazinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyrazinone derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antidepressant Effects
The compound may also exhibit antidepressant-like effects. Some studies suggest that compounds containing chlorophenyl and methyl groups can modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
- Research Findings : In animal models, similar compounds have shown increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant activity .
Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. The biological activity of this compound may extend to anti-inflammatory effects.
- Mechanism : It is hypothesized that the compound could inhibit pro-inflammatory cytokines and pathways such as NF-kB, which are commonly implicated in chronic inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Oral bioavailability |
| Distribution | High tissue uptake |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one with high purity?
- Methodological Answer: Synthesis requires precise control of temperature (e.g., reflux in anhydrous solvents like DMF or dichloromethane), stoichiometric ratios of reactants, and catalysts (e.g., palladium on carbon). Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity . Post-synthesis, recrystallization or column chromatography can further purify the compound.
Q. Which analytical techniques are critical for characterizing the compound’s structural and thermal stability?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural integrity. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy can corroborate molecular weight and functional groups .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer: Standardize assay protocols using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple batches. Employ cell-based assays with validated cell lines and measure dose-response curves (IC₅₀/EC₅₀). Use statistical tools like ANOVA to account for variability .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecological risks?
- Methodological Answer: Adopt a tiered approach:
- Phase 1 (Lab): Assess biodegradation using OECD 301 series tests and photolysis under controlled UV light.
- Phase 2 (Field): Deploy microcosm studies to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil adsorption coefficients (Kd).
- Phase 3 (Modeling): Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints .
Q. How can molecular modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like kinases or GPCRs. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-protein complexes. Compare computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., assay conditions, cell lines). Design orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Synthesize structural analogs to isolate pharmacophore contributions and use cheminformatics tools (e.g., SAR analysis) to clarify structure-activity relationships .
Q. What strategies mitigate thermal degradation during formulation studies?
- Methodological Answer: Preformulation studies should include accelerated stability testing (40°C/75% RH) per ICH guidelines. Use excipients like cyclodextrins or lipids to encapsulate the compound, reducing exposure to moisture and heat. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and optimize storage conditions (e.g., inert atmosphere, desiccants) .
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- Methodological Answer: Use a crossover design in rodent models with intravenous and oral administration to calculate bioavailability (F%). Collect plasma samples at staggered time points and quantify compound levels via LC-MS/MS. Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to derive PK parameters (t₁/₂, AUC, Cmax) .
Data Analysis and Contradiction Resolution
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to fit sigmoidal curves. Apply bootstrapping or Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals for IC₅₀ values and use Mantel-Haenszel tests for meta-analyses .
Q. How to validate computational predictions of metabolite formation?
- Methodological Answer:
Incubate the compound with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-HRMS. Compare experimental metabolites with in silico predictions from software like Meteor (Lhasa Limited). Use isotopic labeling (e.g., ¹⁴C) to trace metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
